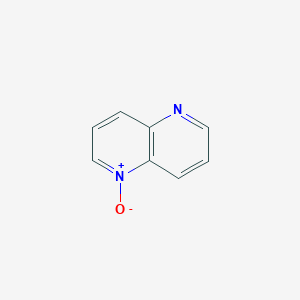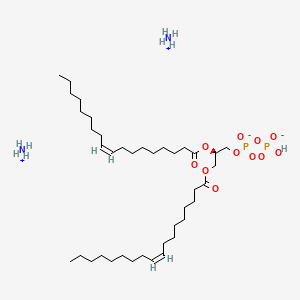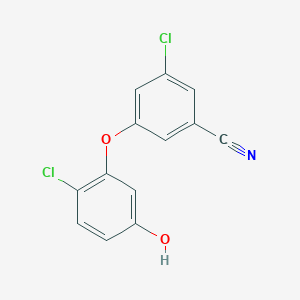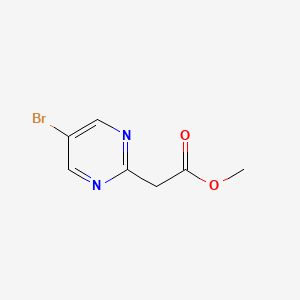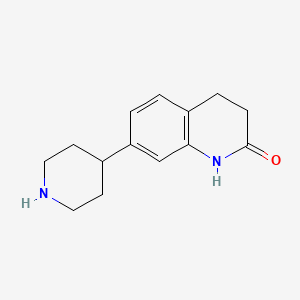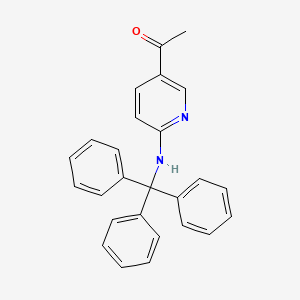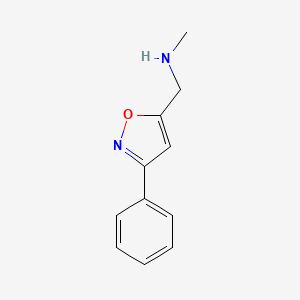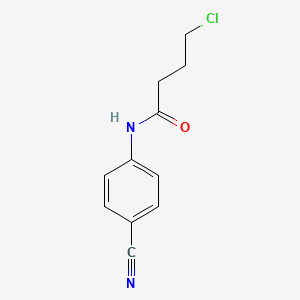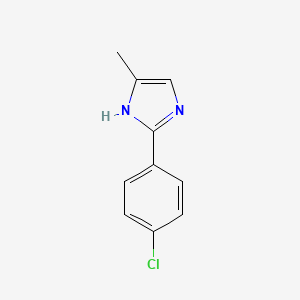
2-(4-Chlorphenyl)-5-methyl-1H-Imidazol
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-methyl-1h-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is an imidazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in the field of medicine and biochemistry.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These compounds typically interact with their targets by binding to them, which can result in changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
For instance, the isomeric composition of organic pollutants like DDT can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of pathogens, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole. One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, the use of this compound as a fluorescent probe in bioimaging could be further explored. Finally, the development of new synthesis methods for this compound could lead to improved yields and increased availability for research purposes.
Conclusion:
In conclusion, 2-(4-Chlorophenyl)-5-methyl-1h-imidazole is a chemical compound that has significant potential for scientific research. It has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde bei der Synthese von Derivaten verwendet, die vielversprechende antibakterielle Aktivität gezeigt haben . Diese Derivate erwiesen sich sowohl gegen grampositive als auch gegen gramnegative Bakterien sowie gegen Pilzarten als wirksam . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel.
Antikrebsaktivität
Die Verbindung wurde auch bei der Synthese von Derivaten verwendet, die eine antiproliferative oder Antikrebsaktivität gezeigt haben . Insbesondere erwiesen sich diese Derivate als wirksam gegen die östrogenrezeptor-positive humane Brustadenokarzinom-Zelllinie (MCF7) . Dies deutet darauf hin, dass die Verbindung zur Entwicklung neuer Antikrebsmedikamente eingesetzt werden könnte.
Arzneimittelentwicklung
Die Verbindung wurde in Molekül-Docking-Studien verwendet, um ihre Wechselwirkung mit verschiedenen Rezeptoren zu verstehen . Diese Informationen können für die rationale Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen genutzt werden .
Synthese neuer Verbindungen
Die Verbindung ist ein wertvoller Baustein bei der Synthese neuer Verbindungen . Diese neuen Verbindungen können in verschiedenen Bereichen der wissenschaftlichen Forschung vielfältige Anwendungen haben .
Studium molekularer Strukturen
Die Verbindung wurde im Studium molekularer Strukturen verwendet . Die aus diesen Studien gewonnenen Informationen können verwendet werden, um die Eigenschaften der Verbindung und ihrer Derivate zu verstehen und ihr Verhalten unter verschiedenen Bedingungen vorherzusagen .
Wechselwirkung mit dem MMP-2-Rezeptor
Die Verbindung wurde in Studien verwendet, um ihre Wechselwirkung mit dem MMP-2-Metalloproteinase-Rezeptor zu verstehen . Diese Informationen können bei der Entwicklung neuer Medikamente genutzt werden, die auf diesen Rezeptor abzielen .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALVXRUKMAHOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956772 | |
| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35345-09-6 | |
| Record name | NSC122446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)
